molecular formula C14H12F3N5O2 B12174589 N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12174589
M. Wt: 339.27 g/mol
InChI Key: CWDMNWPFQVZWGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Pyridazine Ring: This step often involves the use of diazotization reactions followed by cyclization.

    Functionalization with Methoxy and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: shares structural similarities with other triazolopyridazines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazolo-pyridazine framework. The synthetic route typically includes:

  • Formation of Triazole: Starting from appropriate anilines and hydrazines.
  • Cyclization to Pyridazine: Using various reagents to facilitate the cyclization reaction.
  • Substitution Reactions: Introducing the 2,4-dimethoxyphenyl and trifluoromethyl groups through electrophilic substitution or coupling reactions.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies showed that derivatives with a similar structure displayed moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. Notably, one compound exhibited an IC50 of 60 nM against HeLa cells, indicating strong cytotoxicity .

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization. Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The presence of specific substituents at the 2- and 7-positions of the triazolopyridazine scaffold significantly influences this activity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl moiety affects the compound's potency. For example, halogen substitutions enhance biological activity due to increased lipophilicity and better interaction with target proteins .
  • Triazole Ring Importance: The fused triazole ring is crucial for maintaining biological activity; modifications that disrupt this structure often lead to significant losses in potency .

Case Studies

  • Antiproliferative Activity: A study evaluated various analogs of triazolopyridazine derivatives against multiple cancer cell lines. The results indicated that certain modifications at the 7-position led to improved potency against resistant cell lines .
  • Inhibition Studies: Another investigation focused on the compound's ability to inhibit tubulin polymerization effectively compared to established inhibitors like CA-4. This study confirmed that the structural integrity of the triazolo-pyridazine framework is vital for its function .

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H12F3N5O2/c1-23-8-3-4-9(10(7-8)24-2)18-11-5-6-12-19-20-13(14(15,16)17)22(12)21-11/h3-7H,1-2H3,(H,18,21)

InChI Key

CWDMNWPFQVZWGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC

Origin of Product

United States

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